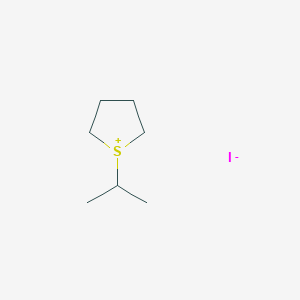
1-(Propan-2-yl)thiolan-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)thiolan-1-ium iodide is an organic compound that belongs to the class of thiolane derivatives. It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom. The compound is also known for its iodide ion, which is a common counterion in many organic and inorganic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)thiolan-1-ium iodide typically involves the reaction of thiolane with an alkylating agent such as isopropyl iodide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iodide ion. The reaction can be represented as follows:
Thiolane+Isopropyl iodide→1-(Propan-2-yl)thiolan-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure a consistent and high-yield production. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Propan-2-yl)thiolan-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium hydroxide (NaOH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Corresponding halide or hydroxide salts.
Applications De Recherche Scientifique
1-(Propan-2-yl)thiolan-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)thiolan-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or activation of enzymatic activity. The iodide ion can also participate in ionic interactions with charged residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Propan-2-yl)thiolan-1-ium chloride
- 1-(Propan-2-yl)thiolan-1-ium bromide
- 1-(Propan-2-yl)thiolan-1-ium hydroxide
Uniqueness
1-(Propan-2-yl)thiolan-1-ium iodide is unique due to the presence of the iodide ion, which imparts specific chemical and physical properties. The iodide ion is larger and more polarizable than chloride or bromide ions, leading to differences in reactivity and solubility. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
114067-71-9 |
|---|---|
Formule moléculaire |
C7H15IS |
Poids moléculaire |
258.17 g/mol |
Nom IUPAC |
1-propan-2-ylthiolan-1-ium;iodide |
InChI |
InChI=1S/C7H15S.HI/c1-7(2)8-5-3-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YOCLORMRQSTBNO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[S+]1CCCC1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
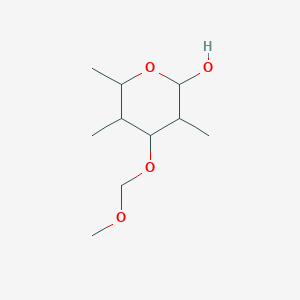
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
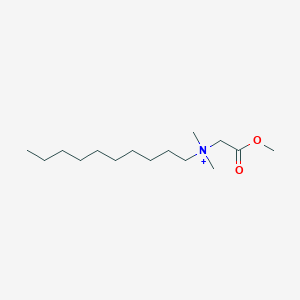
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
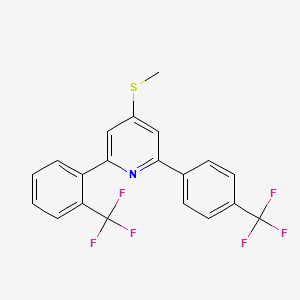
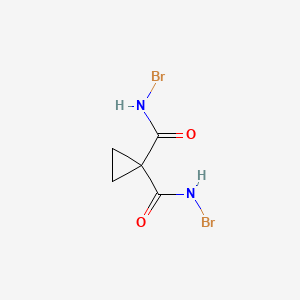
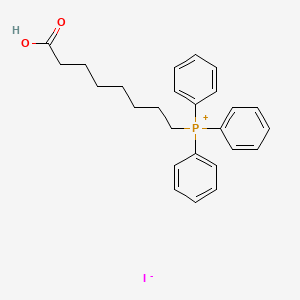
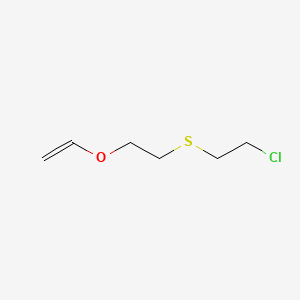


![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
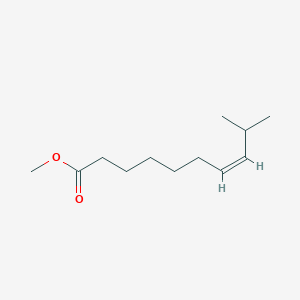
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
